molecular formula C13H12FN3O3S B15008940 [5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester

[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester

Cat. No.: B15008940
M. Wt: 309.32 g/mol
InChI Key: HTQSOXKOGFDYHH-UHFFFAOYSA-N
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Description

[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluoro-benzoyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic or basic conditions.

    Introduction of Fluoro-benzoyl Group: The fluoro-benzoyl group is introduced via acylation reactions using fluoro-benzoyl chloride and suitable amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluoro-benzoyl group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-benzoyl group, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Chloro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester
  • [5-(2-Bromo-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester
  • [5-(2-Iodo-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester

Uniqueness

The presence of the fluoro-benzoyl group in [5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester imparts unique chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H12FN3O3S

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 2-[5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate

InChI

InChI=1S/C13H12FN3O3S/c1-2-20-11(18)7-10-16-17-13(21-10)15-12(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,17,19)

InChI Key

HTQSOXKOGFDYHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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